

Application Notes and Protocols: LY2183240 in Anxiety Disorder Models

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Compound of Interest

Compound Name: LY2183240

Cat. No.: B1675615

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Introduction

LY2183240 is a novel compound that has demonstrated potential as an anxiolytic agent in preclinical studies. Its mechanism of action involves the modulation of the endocannabinoid system (ECS), a key regulator of emotional responses, including fear and anxiety. These application notes provide a comprehensive overview of the use of **LY2183240** in a relevant animal model of anxiety, the fear-potentiated startle (FPS) paradigm. The information presented herein is intended to guide researchers in designing and executing experiments to further investigate the anxiolytic properties of **LY2183240** and similar compounds.

Mechanism of Action

LY2183240 functions as a potent inhibitor of the endocannabinoid-degrading enzyme, fatty acid amide hydrolase (FAAH).[1] By inhibiting FAAH, **LY2183240** prevents the breakdown of the endogenous cannabinoid anandamide (AEA), leading to its accumulation in the brain.[1][2] Increased AEA levels enhance the activation of cannabinoid type 1 (CB1) receptors, which are densely expressed in brain regions critical for anxiety and fear processing, such as the amygdala, prefrontal cortex, and hippocampus.[3][4][5] The activation of presynaptic CB1 receptors by AEA modulates neurotransmitter release, primarily by reducing the release of the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA.[6][7] This modulation of synaptic transmission in key anxiety-related circuits is believed to underlie the anxiolytic effects of **LY2183240**.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of **LY2183240** in the fear-potentiated startle (FPS) model in mice.

Table 1: Effect of **LY2183240** on Fear-Potentiated Startle (FPS) in High Alcohol Preference (HAP) Mice

Treatment Group	Dose (mg/kg)	N	Mean % FPS (\pm SEM)	Statistical Significance (vs. Vehicle)
Vehicle	0	16	180 (\pm 20)	-
LY2183240	10	16	150 (\pm 25)	Not Significant
LY2183240	30	16	110 (\pm 15)	$p < 0.05$

Data adapted from a study on mice selectively bred for high alcohol preference, which also exhibit a higher anxiety phenotype.^{[8][9]} The % FPS represents the percentage increase in startle amplitude in the presence of a conditioned fear stimulus compared to baseline startle.

Table 2: Effect of **LY2183240** on Unconditioned Startle Response and Locomotor Activity

Treatment Group	Dose (mg/kg)	Effect on Unconditioned Startle	Effect on Locomotor Activity
Vehicle	0	No significant effect	No significant effect
LY2183240	10	No significant effect	No significant effect
LY2183240	30	No significant effect	No significant effect

This table summarizes the findings that **LY2183240** did not significantly alter baseline startle responses or general locomotor activity at the tested doses, suggesting that its effects on FPS are specific to the fear component and not due to sedation or motor impairment.^{[8][9]}

Experimental Protocols

Fear-Potentiated Startle (FPS) Protocol for Assessing Anxiolytic Effects of LY2183240 in Mice

This protocol is designed to assess the potential anxiolytic effects of **LY2183240** by measuring its ability to reduce a conditioned fear response.

Materials:

- **LY2183240**
- Vehicle (e.g., 10% Tween 80 in saline)
- Male mice (e.g., C57BL/6J or other appropriate strain)[\[10\]](#)
- Startle response measurement system (including a startle chamber with a grid floor for footshock delivery, a loudspeaker for acoustic stimuli, and a sensor to measure whole-body startle)
- Light source to serve as the conditioned stimulus (CS)
- Shock generator for the unconditioned stimulus (US)

Procedure:

Day 1: Habituation and Baseline Startle

- Place each mouse individually into the startle chamber.
- Allow a 5-minute acclimation period with background white noise (e.g., 65 dB).
- Present a series of acoustic startle stimuli (e.g., 20 trials of a 40 ms, 105 dB white noise burst) with a variable inter-trial interval (ITI) averaging 30 seconds.
- Record the startle amplitude for each trial to establish a baseline.

Day 2: Fear Conditioning

- Place each mouse into the startle chamber.
- Allow a 5-minute acclimation period.
- Present 10 conditioning trials. Each trial consists of:
 - A 30-second presentation of the light (CS).
 - A 0.5-second, 0.5 mA footshock (US) co-terminating with the light.
 - A variable ITI averaging 2 minutes.[\[11\]](#)[\[12\]](#)
- Return the mice to their home cages after the session.

Day 3: Drug Administration and FPS Testing

- Administer **LY2183240** (e.g., 10 or 30 mg/kg, intraperitoneally) or vehicle to the mice 30-60 minutes before testing.
- Place each mouse into the startle chamber.
- Allow a 5-minute acclimation period.
- The test session consists of three trial types presented in a pseudorandom order:
 - Noise-Alone Trials: Acoustic startle stimulus (40 ms, 105 dB white noise) presented alone (e.g., 30 trials).
 - CS-Noise Trials: Acoustic startle stimulus presented during the last 40 ms of a 30-second light presentation (e.g., 30 trials).
 - No-Stimulus Trials: No stimuli presented to measure baseline movement (e.g., 10 trials).
- Record the startle amplitude for each trial.

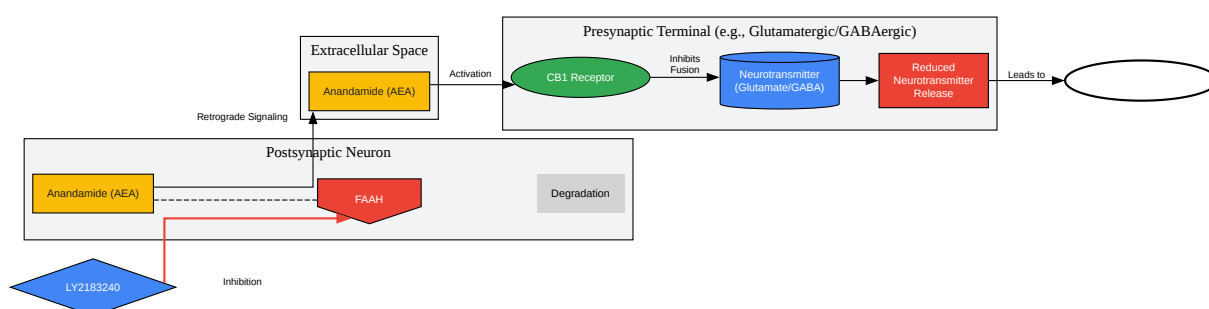
Data Analysis:

- Calculate the average startle amplitude for Noise-Alone trials and CS-Noise trials for each mouse.

- Calculate the percentage of fear-potentiated startle (%FPS) for each mouse using the following formula: $\%FPS = [((\text{Startle Amplitude on CS-Noise Trials} - \text{Startle Amplitude on Noise-Alone Trials}) / \text{Startle Amplitude on Noise-Alone Trials}) \times 100]$
- Compare the %FPS between the vehicle and **LY2183240**-treated groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in %FPS in the **LY2183240** group compared to the vehicle group indicates an anxiolytic-like effect.

Visualizations

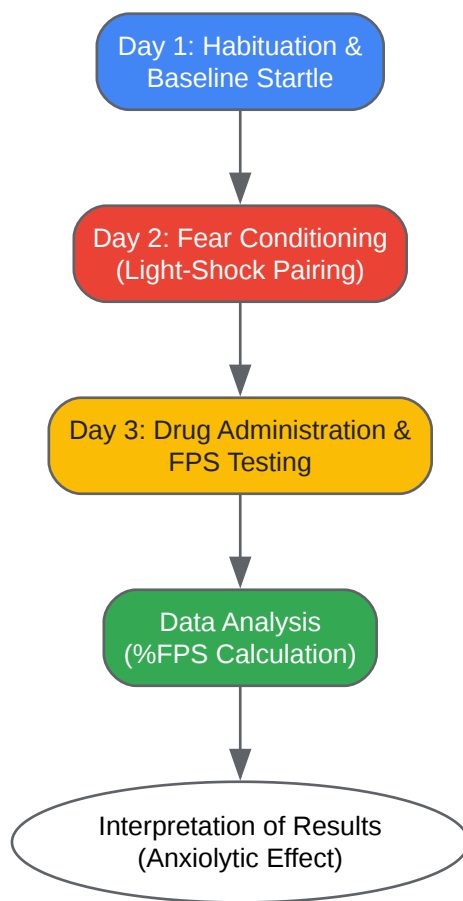
Signaling Pathway of LY2183240 in Modulating Anxiety



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Caption: Signaling pathway of **LY2183240** in anxiety modulation.

Experimental Workflow for Fear-Potentiated Startle Assay



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Caption: Experimental workflow for the fear-potentiated startle assay.

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